(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride
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Overview
Description
(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is notable for its unique physicochemical properties, including high chemical stability and significant electron-withdrawing effects due to the pentafluorosulfanyl group .
Mechanism of Action
Target of Action
The pentafluorosulfanyl (sf5) group has been incorporated onto model amino acids , suggesting potential interactions with protein targets.
Mode of Action
The SF5 group demonstrates high chemical stability and is resistant to hydrolysis under both strong acidic and basic conditions . It also exerts a strong inductive electron-withdrawing effect , which could influence its interaction with targets.
Biochemical Pathways
The sf5 group’s unique physicochemical parameters have resulted in its application within several fields, particularly medicinal chemistry .
Pharmacokinetics
The sf5 group is known to be highly lipophilic , which could potentially enhance the compound’s bioavailability.
Result of Action
The sf5 group has been used in the design of biologically active compounds, affording numerous sf5 drug analogues with improved biological activities .
Action Environment
The action of (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride can be influenced by environmental factors. For instance, precise temperature regimes are important for successful reactions, as the SF5 group acts as a competent leaving group at temperatures above -40 °C . Additionally, the SF5 group demonstrates high chemical stability under a wide range of conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of the corresponding aniline with sodium nitrite in hydrochloric acid to form a diazonium salt, which is then reacted with sodium azide to form the azide product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using commercially available synthons. The process may include steps such as amide coupling, reductive amination, and diazo-coupling, which are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pentafluorosulfanyl group can participate in substitution reactions, often involving electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted phenylmethanamines and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- (4-(Methylsulfonyl)phenyl)methanamine hydrochloride
- (4-(Trifluoromethyl)phenyl)methanamine hydrochloride
Comparison: Compared to similar compounds, (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride exhibits unique properties such as higher chemical stability and stronger electron-withdrawing effects due to the pentafluorosulfanyl group. These characteristics make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NS.ClH/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAICOMKDAYSVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(F)(F)(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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